molecular formula C18H22N2O4 B15300027 Phthalimidinoglutarimide-C5-OH

Phthalimidinoglutarimide-C5-OH

Cat. No.: B15300027
M. Wt: 330.4 g/mol
InChI Key: VROGWIJGMISOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalimidinoglutarimide-C5-OH is a synthetic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. It is a derivative of phthalimide and glutarimide, which are known for their roles in pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-C5-OH typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common method includes the reaction of phthalic anhydride with an appropriate amine in the presence of a catalyst such as sulphamic acid at elevated temperatures (110°C) to yield N-substituted phthalimides . This intermediate can then be further reacted with glutarimide derivatives under controlled conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign catalysts and one-pot processes is preferred to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-C5-OH undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imide nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Phthalimidinoglutarimide-C5-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-C5-OH involves its interaction with specific molecular targets. It can act as a ligand for proteins, influencing their activity and function. The compound may also modulate signaling pathways by binding to receptors or enzymes, thereby altering cellular processes .

Comparison with Similar Compounds

Phthalimidinoglutarimide-C5-OH can be compared with other similar compounds such as:

This compound is unique due to its specific functional groups and potential for diverse applications in various fields.

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

3-[7-(5-hydroxypentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C18H22N2O4/c21-10-3-1-2-5-12-6-4-7-13-14(12)11-20(18(13)24)15-8-9-16(22)19-17(15)23/h4,6-7,15,21H,1-3,5,8-11H2,(H,19,22,23)

InChI Key

VROGWIJGMISOHP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.